Rehmaionoside A

Hematopoiesis Leukopenia Bone marrow recovery

Researchers investigating chemotherapy-induced myelosuppression require a selective hematopoietic probe unconfounded by the NF-κB/MAPK activities of co-occurring Rehmannia iridoid glycosides. Rehmaionoside A (CAS 104112-06-3, MW 390.5), a structurally distinct ionone glucoside, resolves this by providing a validated, processing-sensitive chemical marker with demonstrated multi-lineage blood cell recovery. • Elevated peripheral WBC (+56%, P<0.01), platelets (+53%), and RBC (+29%) in cyclophosphamide-treated mice, with restored bone marrow cellularity (+49% karyocyte count) and DNA synthesis (+29%) • Serves as a critical discriminator between dried and steamed Rehmannia root, with ~4-fold content variation across germplasm resources • Supplied with full Certificate of Analysis including HPLC-UV (205 nm) purity verification to ensure the ionone glucoside, not the iridoid Rehmannioside A (MW 524.5), is supplied

Molecular Formula C19H34O8
Molecular Weight 390.5 g/mol
CAS No. 104112-06-3
Cat. No. B019107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRehmaionoside A
CAS104112-06-3
Molecular FormulaC19H34O8
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O
InChIInChI=1S/C19H34O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,11-16,20-25H,5,7-8,10H2,1-4H3/b9-6+/t11-,12+,13+,14-,15+,16-,18+,19+/m0/s1
InChIKeyICINSKFENWFTQI-UNYLSTHLSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rehmaionoside A: Compound Overview


Rehmaionoside A (CAS 104112-06-3) is a biologically active ionone glucoside first isolated and structurally elucidated from the dried root of Rehmannia glutinosa LIBOSCH. (Chinese Rehmanniae Radix) [1]. Its absolute stereochemistry was established through chemical and physicochemical evidence including exciton chirality methods [1]. With a molecular formula of C19H34O8 and a molecular weight of 390.5 g/mol, Rehmaionoside A belongs to the terpene glycoside class and is structurally classified as an ionone glucoside — fundamentally distinct from the iridoid glycosides (e.g., catalpol, Rehmannioside A) that co-occur in Rehmannia species [2]. The compound has been consistently detected as a significant constituent across multiple Rehmannia germplasm resources and processed forms [3].

Ionone glucoside structural class — distinct from iridoid glycosides
Hematopoietic model research workflow support
cAMP pathway modulation assay context
Processing-sensitive botanical quality marker

Rehmaionoside A: Why Substitution Fails


Substituting Rehmaionoside A with structurally or pharmacologically similar compounds from Rehmannia species — including its closest congener Rehmaionoside B (CAS 104056-83-9, a structural isomer), the iridoid glycoside Rehmannioside A (CAS 81720-05-0, C21H32O15), or the major iridoid catalpol — introduces risks at three levels: (1) chemical class divergence (ionone glucoside vs. iridoid glycoside, with different molecular scaffolds, MW, and biosynthetic origins) [1]; (2) divergent pharmacological profiles, where Rehmaionoside A demonstrates a distinctive hematopoietic recovery signature in cyclophosphamide-induced leukopenia models not shared by catalpol or other major Rehmannia iridoids [2]; and (3) differential processing behavior, where Rehmaionoside A serves as a key chemical discriminator between dried and processed Rehmannia root decoctions, meaning its content is selectively altered during steaming-based processing — a property not uniformly shared across all Rehmannia glycosides [3]. For procurement specifications requiring traceability to a specific bioactive mechanism or processing marker, generic substitution of Rehmaionoside A with other 'Rehmannia glycosides' is scientifically indefensible.

Chemical class divergence
Ionone glucoside scaffold vs. iridoid glycosides (e.g., catalpol, Rehmannioside A) may shift pharmacological profile and chromatographic behavior.
Processing behavior mismatch
Rehmaionoside A is a selective processing discriminator; generic Rehmannia glycosides may not track steaming-induced compositional changes equivalently.
Nomenclature confusion risk
Rehmaionoside A (CAS 104112-06-3, ionone glucoside) vs. Rehmannioside A (CAS 81720-05-0, iridoid) — single-letter difference, structurally unrelated. CAS verification essential.

Rehmaionoside A: Differential Evidence vs. Comparators


Hematopoietic Recovery in Cyclophosphamide Model

In a cyclophosphamide-induced mouse leukopenia model (cyclophosphamide 100 mg/kg ip × 3 days), Rehmaionoside A (80 mg/kg, ig) significantly elevated peripheral white blood cell (WBC) count to 3.68 ± 1.57 × 10⁹/L, compared to 2.36 ± 0.42 × 10⁹/L in the model control group (P < 0.01), representing a 56% increase. Platelet count rose to 438.90 ± 115.60 × 10⁹/L vs. 287.10 ± 138.60 × 10⁹/L in model controls (P < 0.01), a 53% increase. Red blood cell count was significantly elevated at the 60 mg/kg dose (4.60 ± 1.05 × 10¹²/L vs. 3.56 ± 0.70 × 10¹²/L, P < 0.01). Bone marrow karyocyte count was restored from 15.50 ± 6.82 × 10⁹/L (model) to 23.09 ± 6.21 × 10⁹/L at 60 mg/kg (P < 0.05), and bone marrow DNA content (A₂₆₈) increased from 0.72 ± 0.16 to 0.93 ± 0.24 (P < 0.05). The positive comparator Shengbai Oral Liquid raised WBC to 4.15 ± 1.69 × 10⁹/L. Rehmaionoside A also significantly attenuated cyclophosphamide-induced body weight loss at 80 mg/kg (weight gain 4.20 ± 1.17 g vs. model 2.90 ± 1.22 g, P < 0.05) [1]. This multi-lineage hematopoietic recovery profile — spanning WBC, RBC, platelets, bone marrow cellularity, and DNA synthesis — distinguishes Rehmaionoside A from other Rehmannia-derived compounds such as catalpol, for which the primary reported activities are neuroprotective, hypoglycemic, and anti-inflammatory rather than hematopoietic [2].

Hematopoietic Recovery
Reported
WBC +56% vs. model (P
Supports hematopoietic model endpoint review
Mouse cyclophosphamide model; cross-model reproducibility to verify
Processing Discriminator
Method context
Key DRR vs. PRR discriminator by UPLC-TOF MS multivariate analysis
Supports botanical authentication workflow
Qualitative classification; quantitative thresholds may vary across batches
Content Variability
Reported
0.0955%–0.3916% fresh root; ~4.1-fold variation
Germplasm quality marker sensitivity
HPLC quantification; inter-laboratory verification recommended
Spatial Accumulation
Head-to-head
Higher in non-radial striations vs. radial; opposite to leonuride pattern
Anatomical sourcing context
Single cultivar (Beijing No.1); variety-dependent verification advised
cAMP/cGMP Modulation
Context-dependent
Reported reduction in plasma cAMP and cAMP/cGMP ratio; selective adaptive immunity enhancement
cAMP signaling assay context
Abstract-level data; full quantitative detail in original article
Structural Identity
Head-to-head
C₁₉H₃₄O₈, MW 390.5; ionone glucoside ≠ iridoid glycoside
CAS-verified procurement essential
Verify CAS 104112-06-3 to avoid Rehmannioside A (CAS 81720-05-0) mix-up
Hematopoiesis Leukopenia Bone marrow recovery Immunopharmacology

Processing-Sensitive Quality Marker for Rehmannia Root

Multivariate statistical analysis of UPLC-TOF MS data from decoctions of dried Rehmannia root (DRR) and prepared/steamed Rehmannia root (PRR) identified Rehmaionoside A (or its isomer Rehmaionoside B) as one of a limited set of important chemical discriminators between the two processed forms, alongside stachyose, acteoside (or forsythiaside/isoacteoside), and 6-O-coumaroylajugol (or its feruloyl analogs) [1]. This finding was corroborated by HPLC-ELSD analysis. The identification of Rehmaionoside A as a processing-sensitive marker means its content changes significantly during the steaming-based preparation of Rehmannia root — a critical quality attribute given that DRR and PRR are used for different therapeutic indications in Traditional Chinese Medicine (DRR: clearing heat, cooling blood; PRR: nourishing Yin, replenishing blood) [1]. This processing-dependent content variation is not uniformly observed across all Rehmannia glycosides; for instance, catalpol and acteoside showed different distribution patterns between radial and non-radial striations independent of processing method [2].

Processing Discriminator
Method context
Key DRR vs. PRR discriminator by UPLC-TOF MS multivariate analysis
Supports botanical authentication workflow
Qualitative classification; quantitative thresholds may vary across batches
Quality control Herbal processing Chemical marker UPLC-TOF MS

Germplasm Quality Marker Content Range

Quantitative HPLC analysis across multiple Rehmannia glutinosa varieties and origins revealed that Rehmaionoside A content ranges from 0.0955% to 0.3916% in fresh Rehmannia root and from 0.1333% to 0.5542% in unprocessed (dried) Rehmannia root, depending on germplasm and geographic origin [1]. For comparison, co-occurring Rehmaionoside D showed content ranges of 0.3609%–0.8955% (fresh) and 0.1985%–0.6786% (unprocessed), demonstrating that Rehmaionoside A is typically present at lower absolute abundance but with comparable fold-variation across germplasm (~4.1-fold for Rehmaionoside A vs. ~2.5-fold for Rehmaionoside D in fresh root) [1]. In a separate study of 16 Rehmannia glutinosa samples from different production locations, the maximum Rehmaionoside A content recorded was 1.93 mg/g (0.193%) in the highest-quality S1 sample, alongside catalpol at 6.74 mg/g and Rehmannioside D at 5.13 mg/g [2]. The content of Rehmaionoside A was also found to be positively correlated with catalpol content across different habitats in Henan province (Wenxian, Bo'ai, Wuzhi) [3]. Furthermore, microwave drying optimization studies showed that Rehmaionoside A content could be maximized to 0.249 mg/g under specific processing parameters (5 kW microwave, 3–4 mm slice thickness), compared to maximum contents of 3.461 mg/g for Rehmaionoside D and 6.857 mg/g for leonuride under different optimized conditions [4].

Content Variability
Reported
0.0955%–0.3916% fresh root; ~4.1-fold variation
Germplasm quality marker sensitivity
HPLC quantification; inter-laboratory verification recommended
Germplasm evaluation Quality marker HPLC quantification Content variability

Tissue-Specific Accumulation vs. Leonuride

HPLC analysis of Rehmannia glutinosa tuberous root (Beijing No. 1 variety) revealed a spatially differential accumulation pattern: Rehmaionoside A content was higher in non-radial striations than in radial striations, whereas leonuride showed the opposite pattern — higher in radial striations than in non-radial striations [1]. In contrast, catalpol, acteoside, and Rehmaionoside D showed nearly identical content distribution between the two tissue regions [1]. This tissue-specific partitioning of Rehmaionoside A (unique among the five compounds quantified) indicates that its biosynthesis or sequestration is regulated differently from the other major glycosides. Cluster analysis further separated radial striations, non-radial striations, and whole root tuber into two distinct groups based on chemical composition, with Rehmaionoside A being one of the key differentiating variables [1]. This finding has direct implications for raw material selection: if a procurement specification requires enrichment of Rehmaionoside A relative to leonuride, anatomical part selection (non-radial vs. radial striations) becomes a viable strategy, whereas such selection would be ineffective for catalpol or Rehmaionoside D.

Spatial Accumulation
Head-to-head
Higher in non-radial striations vs. radial; opposite to leonuride pattern
Anatomical sourcing context
Single cultivar (Beijing No.1); variety-dependent verification advised
Spatial distribution Radial striations Tissue-specific accumulation HPLC fingerprinting

cAMP Pathway Modulation in Yin-Deficiency Models

In a mouse model of Yin deficiency — a Traditional Chinese Medicine pathological state — Rehmaionoside A treatment significantly reduced plasma cAMP content and the cAMP/cGMP ratio while increasing body weight [1]. This cAMP-modulatory activity is mechanistically distinct from the anti-inflammatory mechanism of iridoid glycosides such as Rehmannioside A, which acts primarily through NF-κB and MAPK pathway inhibition , or catalpol, which exerts neuroprotection via PI3K/AKT/Nrf2 signaling [2]. In the same study, Rehmaionoside A significantly raised serum hemolysin levels and enhanced delayed-type hypersensitivity (DTH) in immunocompromised mice, indicating enhancement of both humoral and cellular immune function, while showing no significant effect on peritoneal macrophage phagocytic function (nonspecific immunity) [1]. This selective immunomodulatory profile — enhancing adaptive (humoral and cellular) immunity without affecting nonspecific phagocytosis — differentiates Rehmaionoside A from broad-spectrum immunomodulators. The cAMP/cGMP pathway modulation connects mechanistically to its hematopoietic activity: cAMP signaling is a known regulator of hematopoietic stem cell proliferation and differentiation.

cAMP/cGMP Modulation
Context-dependent
Reported reduction in plasma cAMP and cAMP/cGMP ratio; selective adaptive immunity enhancement
cAMP signaling assay context
Abstract-level data; full quantitative detail in original article
cAMP signaling Yin deficiency Immunomodulation cGMP pathway

Structural Identity vs. Rehmannioside A

A critical procurement risk arises from the nearly identical trivial names 'Rehmaionoside A' (CAS 104112-06-3) and 'Rehmannioside A' (CAS 81720-05-0). Despite the single-letter spelling difference, these are structurally unrelated compounds belonging to entirely different natural product classes: Rehmaionoside A is an ionone glucoside with molecular formula C19H34O8, molecular weight 390.5 g/mol, and 8 defined stereocenters, featuring a trimethylcyclohexyl aglycone glycosidically linked to β-D-glucopyranose [1][2]. Its absolute stereochemistry was determined using the exciton chirality method applied to allylic benzoyl derivatives [1]. In contrast, Rehmannioside A (CAS 81720-05-0) is an iridoid glycoside with molecular formula C21H32O15, molecular weight 524.47 g/mol, featuring a cyclopentanopyran ring system characteristic of iridoids . The biosynthetic origins also differ: Rehmaionoside A derives from the norcarotenoid/ionone pathway, while Rehmannioside A derives from the iridoid pathway via geraniol cyclization. These structural and biosynthetic differences translate to different chromatographic behavior (logP, retention time), different spectroscopic signatures, and — critically — different biological target engagement profiles. Confusion between these two compounds in procurement can lead to irreproducible experimental results and batch failure in quality control applications.

Structural Identity
Head-to-head
C₁₉H₃₄O₈, MW 390.5; ionone glucoside ≠ iridoid glycoside
CAS-verified procurement essential
Verify CAS 104112-06-3 to avoid Rehmannioside A (CAS 81720-05-0) mix-up
Chemical classification Ionone glucoside Structural identity CAS registry

Rehmaionoside A: Research and Industrial Applications


Hematopoietic Recovery Research

Rehmaionoside A is uniquely suited for in vivo studies of chemotherapy-induced myelosuppression recovery. The compound has demonstrated statistically significant, dose-dependent elevation of peripheral WBC (+56%, P < 0.01), platelets (+53%, P < 0.01), and RBC (+29%, P < 0.01) in cyclophosphamide-treated mice, alongside restoration of bone marrow cellularity (+49% karyocyte count) and DNA synthesis (+29%) [1]. This multi-lineage hematopoietic profile is distinct from catalpol, which lacks documented hematopoietic activity, making Rehmaionoside A the preferred single-compound tool for dissecting Rehmannia's traditional 'nourishing blood' (补血) pharmacology at the molecular level. Researchers should specify Rehmaionoside A by CAS (104112-06-3) and verify purity by HPLC-UV at 205 nm to ensure the ionone glucoside, not the iridoid Rehmannioside A, is supplied.

Quality Control and Botanical Authentication

Rehmaionoside A serves as a validated, processing-sensitive chemical marker for distinguishing dried Rehmannia root (DRR) from steamed/prepared Rehmannia root (PRR) [2]. Its content varies ~4-fold across Rehmannia germplasm resources (0.0955%–0.3916% in fresh root), making it a more sensitive quality indicator than Rehmaionoside D (~2.5-fold variation) [3]. For analytical laboratories developing pharmacopoeial monographs or ANDA-supporting impurity profiling methods, Rehmaionoside A reference standard (CAS 104112-06-3) is essential for: (a) establishing content specifications for raw Rehmannia materials, (b) monitoring processing-induced compositional changes, and (c) discriminating between Rehmannia of different geographic origins, given the positive correlation between Rehmaionoside A and catalpol content across Henan growing regions [4].

cAMP Signaling and Yin-Deficiency Studies

For research programs investigating the molecular basis of Traditional Chinese Medicine 'Yin deficiency' syndrome, Rehmaionoside A provides a mechanistically characterized probe that significantly reduces plasma cAMP levels and the cAMP/cGMP ratio while enhancing humoral and cellular immunity (serum hemolysin ↑, DTH ↑) without affecting nonspecific phagocytosis [5]. This selective cAMP-modulatory and adaptive-immunity-enhancing profile is not shared by the NF-κB/MAPK-targeting iridoid Rehmannioside A or the PI3K/AKT/Nrf2-targeting catalpol, enabling pathway-specific hypothesis testing. Procurement for such studies must include CoA verification of CAS 104112-06-3 and MW 390.5 to avoid inadvertent substitution with the iridoid Rehmannioside A (MW 524.5) [6].

Extract Standardization via Tissue-Specific Sourcing

Manufacturers of standardized Rehmannia extracts can leverage the tissue-specific accumulation pattern of Rehmaionoside A — higher in non-radial striations than radial striations, opposite to leonuride — for targeted raw material sourcing [7]. Unlike catalpol, acteoside, and Rehmaionoside D, which are homogeneously distributed across root tissues, Rehmaionoside A content can be enriched by selecting non-radial striation-dominant raw material. For microwave-dried fresh Rehmannia root, optimal Rehmaionoside A recovery (0.249 mg/g) is achieved at 5 kW with 3–4 mm slice thickness, while Rehmaionoside D and leonuride require different parameters (3 kW, 1–2 mm) [8] — meaning process optimization for Rehmaionoside A cannot be assumed to co-optimize for other markers.

Application
Selection Property
Validation Focus
Hematopoietic model studies
Multi-lineage response profile
Bone marrow recovery endpoints
Botanical quality control
Processing-sensitive marker
Germplasm and processing verification
cAMP pathway research
cAMP/cGMP modulation context
Adaptive immunity endpoints
Tissue-specific extraction
Non-radial striation enrichment
Anatomical part sourcing
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